molecular formula C12H23N3O2S B2518800 Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate CAS No. 497060-82-9

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate

Cat. No.: B2518800
CAS No.: 497060-82-9
M. Wt: 273.4
InChI Key: GXRBANROVUGMTN-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows for favorable interactions with biological macromolecules, enhancing its bioactivity. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylcarbamothioyl group enhances its stability and potential for diverse applications compared to other piperazine derivatives.

Properties

IUPAC Name

ethyl 4-(tert-butylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2S/c1-5-17-11(16)15-8-6-14(7-9-15)10(18)13-12(2,3)4/h5-9H2,1-4H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBANROVUGMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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